molecular formula C19H24N6O3 B2723973 8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione CAS No. 1014051-58-1

8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione

Cat. No. B2723973
CAS RN: 1014051-58-1
M. Wt: 384.44
InChI Key: VCUNDUIULLUQDE-UHFFFAOYSA-N
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Description

8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Binding Affinities

The structural analysis of purine derivatives, such as the potent antagonist of the adenosine A1 receptor found in related compounds, sheds light on the significance of specific substituents for binding affinities and biological activities. The precise positioning and nature of these substituents, including dicyclopropylmethyl and n-propyl groups, play critical roles in their interaction with biological targets (Hirayama et al., 1993).

Pharmacological Evaluation

In pharmacological research, purine derivatives have been explored for their potential psychotropic activities, particularly as ligands for serotonin (5-HT) receptors. Studies have shown that certain modifications, such as the introduction of hydrophobic substituents, can lead to compounds with anxiolytic and antidepressant properties. This highlights the therapeutic potential of purine-2,6-dione derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Chemical Properties

Research on the synthesis of purine derivatives, including those with specific oxoalkyl and trialkyl substitutions, provides insights into the chemical properties and reactivity of these compounds. Such studies are crucial for developing new methods to synthesize compounds with desired biological activities. For example, the impact of these compounds on the aggregation of thrombocytes and erythrocytes has been investigated, indicating their potential in medical applications (Rybár et al., 1993).

Anti-inflammatory and Antidepressant Activity

Some purine derivatives exhibit significant anti-inflammatory and antidepressant-like activities. This has been demonstrated in animal models, where certain compounds showed comparable efficacy to established drugs like naproxen, suggesting their potential as therapeutic agents for inflammation and mood disorders (Kaminski et al., 1989).

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-6-9-23-15-16(22(5)19(28)24(17(15)27)11-12(4)26)20-18(23)25-14(8-3)10-13(7-2)21-25/h6,10H,1,7-9,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNDUIULLUQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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